(Z)-N-cyclohexyl-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-cyclohexyl-3-[3-(3,5-dioxo-4-azatricyclo[52102,6]dec-8-en-4-yl)phenyl]prop-2-enamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-cyclohexyl-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile, followed by subsequent functional group modifications.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using appropriate catalysts and reaction conditions.
Formation of the Enamide Linkage: The enamide linkage is formed through a condensation reaction between the tricyclic core and an appropriate amine, such as cyclohexylamine, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyclohexyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the tricyclic core, potentially leading to the opening of the ring structure and formation of simpler derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl group, where electrophilic or nucleophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with simplified ring structures.
Substitution: Substituted derivatives with various functional groups attached to the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-cyclohexyl-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of (Z)-N-cyclohexyl-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide
- Benzoic acid 3,5-dioxo-10-oxa-4-aza-tricyclo(5.2.1.0(2,6))dec-8-en-4-yl ester
Uniqueness
Compared to similar compounds, (Z)-N-cyclohexyl-3-[3-(3,5-dioxo-4-azatricyclo[52102,6]dec-8-en-4-yl)phenyl]prop-2-enamide stands out due to its specific structural features, such as the cyclohexyl group and the enamide linkage
Properties
IUPAC Name |
(Z)-N-cyclohexyl-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c27-20(25-18-6-2-1-3-7-18)12-9-15-5-4-8-19(13-15)26-23(28)21-16-10-11-17(14-16)22(21)24(26)29/h4-5,8-13,16-18,21-22H,1-3,6-7,14H2,(H,25,27)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXXVEGWEPANJJ-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C=CC2=CC(=CC=C2)N3C(=O)C4C5CC(C4C3=O)C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C=C\C2=CC(=CC=C2)N3C(=O)C4C5CC(C4C3=O)C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.